(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone
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Overview
Description
(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C20H19NO and a molecular weight of 289.37 g/mol . This compound features a quinoline moiety attached to a phenyl ring substituted with a tert-butyl group. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
The choice of boron reagents and palladium catalysts can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone: Features a quinoline moiety and a tert-butyl-substituted phenyl ring.
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone: Similar structure but with a pyridine ring instead of quinoline.
(4-(tert-Butyl)phenyl)(indol-3-yl)methanone: Contains an indole ring instead of quinoline.
Uniqueness
This compound is unique due to its specific combination of a quinoline moiety and a tert-butyl-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(4-tert-butylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-20(2,3)17-10-8-14(9-11-17)19(22)16-12-15-6-4-5-7-18(15)21-13-16/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHVXQGYCYEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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